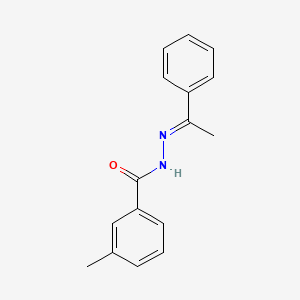
3-methyl-N'-(1-phenylethylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N'-(1-phenylethylidene)benzohydrazide, also known as MPBH, is a chemical compound that has been widely used in scientific research due to its unique properties. MPBH is a hydrazide derivative of benzophenone and is commonly used as a photosensitive cross-linking agent in the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of 3-methyl-N'-(1-phenylethylidene)benzohydrazide involves the formation of a covalent bond between two adjacent amino acid residues in a protein complex. This covalent bond stabilizes the protein complex and prevents its dissociation. The cross-linking reaction is initiated by the absorption of UV light by the benzophenone moiety of 3-methyl-N'-(1-phenylethylidene)benzohydrazide, which then reacts with the nearby amino acid residues.
Biochemical and Physiological Effects:
3-methyl-N'-(1-phenylethylidene)benzohydrazide has no known biochemical or physiological effects on living organisms. It is used solely as a research tool to study protein-protein interactions.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methyl-N'-(1-phenylethylidene)benzohydrazide as a cross-linking agent include its high efficiency, specificity, and ease of use. 3-methyl-N'-(1-phenylethylidene)benzohydrazide can cross-link proteins in their native state, and the cross-linking reaction can be easily controlled by varying the exposure time to UV light. However, the limitations of using 3-methyl-N'-(1-phenylethylidene)benzohydrazide include its potential toxicity to cells and its limited applicability to certain types of proteins. 3-methyl-N'-(1-phenylethylidene)benzohydrazide can also cross-link non-specifically with other biomolecules, leading to false-positive results.
Future Directions
Future research on 3-methyl-N'-(1-phenylethylidene)benzohydrazide could focus on developing new cross-linking agents with improved specificity and reduced toxicity. Additionally, the development of new techniques for analyzing cross-linked protein complexes could lead to a better understanding of protein-protein interactions and their role in cellular processes. Finally, the use of 3-methyl-N'-(1-phenylethylidene)benzohydrazide in combination with other techniques such as mass spectrometry and cryo-electron microscopy could provide new insights into the structure and function of protein complexes.
Synthesis Methods
3-methyl-N'-(1-phenylethylidene)benzohydrazide can be synthesized by the reaction between 3-methylbenzohydrazide and 1-phenylethylidene-1,3-dihydroindol-2-one in the presence of a catalyst. The reaction yields a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Scientific Research Applications
3-methyl-N'-(1-phenylethylidene)benzohydrazide has been widely used in scientific research as a photosensitive cross-linking agent to study protein-protein interactions. When exposed to ultraviolet (UV) light, 3-methyl-N'-(1-phenylethylidene)benzohydrazide forms a covalent bond between two adjacent amino acid residues, thus stabilizing the protein complex. This technique is commonly used in structural biology to study the conformational changes of proteins and protein-protein interactions.
properties
IUPAC Name |
3-methyl-N-[(E)-1-phenylethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-7-6-10-15(11-12)16(19)18-17-13(2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,18,19)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYVHHJNGJHVDB-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N'-(1-phenylethylidene)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

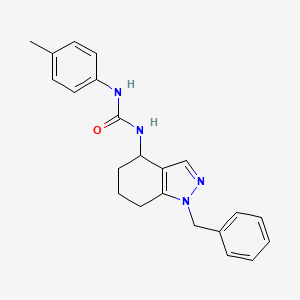
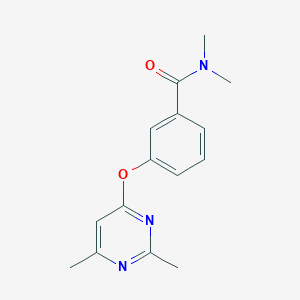
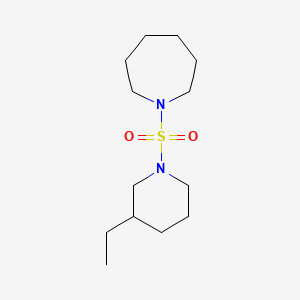
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)

![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)
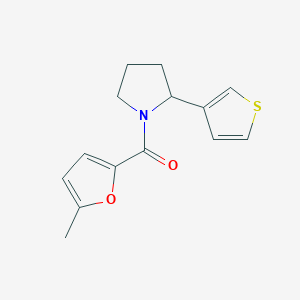
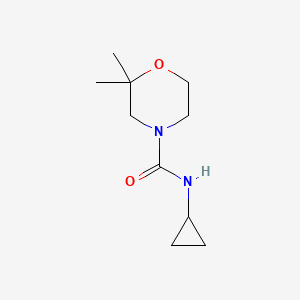
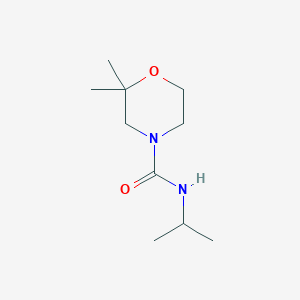

![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)